2-Bromo-1-cyclopropyl-4-methoxybenzene CAS number and properties
2-Bromo-1-cyclopropyl-4-methoxybenzene CAS number and properties
CAS Number: 1353855-96-5 Document Type: Chemical Engineering & Synthesis Guide Version: 2.0 (Scientific Reference)
Executive Summary
2-Bromo-1-cyclopropyl-4-methoxybenzene is a highly specialized halogenated aryl building block used primarily in the synthesis of pharmaceutical agents, most notably SGLT2 inhibitors (e.g., analogs of Bexagliflozin) for type 2 diabetes management. Its structural uniqueness lies in the ortho-bromo-cyclopropyl motif, which serves as a sterically defined handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the chemoselective synthesis of this compound, its physicochemical properties, and its critical role as a regiocontrolled scaffold in medicinal chemistry.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1353855-96-5 |
| IUPAC Name | 2-Bromo-1-cyclopropyl-4-methoxybenzene |
| Synonyms | 2-Bromo-4-methoxycyclopropylbenzene; 3-Bromo-4-cyclopropyl-anisole |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| SMILES | COC1=CC(Br)=C(C2CC2)C=C1 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~265°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
Synthetic Methodology: Chemoselective Coupling
The most robust synthetic route avoids direct bromination of 1-cyclopropyl-4-methoxybenzene, which suffers from poor regioselectivity (yielding mixtures of isomers). Instead, a chemoselective Suzuki-Miyaura coupling utilizing the differential reactivity of C-I vs. C-Br bonds is the industry standard.
Retrosynthetic Analysis
The target molecule is assembled by coupling Cyclopropylboronic acid with 2-bromo-1-iodo-4-methoxybenzene . The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond, allowing for the exclusive installation of the cyclopropyl group at position 1 while preserving the bromine at position 2 for future functionalization.
Figure 1: Chemoselective synthesis pathway exploiting halogen reactivity differences.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10.0 g of 2-Bromo-1-cyclopropyl-4-methoxybenzene.
Reagents:
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2-Bromo-1-iodo-4-methoxybenzene (13.8 g, 44.0 mmol)
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Cyclopropylboronic acid (4.54 g, 52.8 mmol, 1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (1.08 g, 3 mol%)
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Potassium phosphate tribasic (K₃PO₄) (28.0 g, 3.0 equiv)
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Solvent: Toluene (150 mL) / Water (15 mL)
Procedure:
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Charging: Under a stream of nitrogen, charge the flask with the aryl iodide, cyclopropylboronic acid, and K₃PO₄.
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Solvent Addition: Add degassed Toluene and Water. Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure.
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Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1] The starting iodide should be consumed; the bromide remains intact.
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Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Yield Expectation: 9.0 – 9.5 g (90–95%) of a clear to pale yellow oil.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the cyclopropyl ring and the retention of the bromine atom.
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¹H NMR (400 MHz, CDCl₃):
- 7.10 (d, J = 2.5 Hz, 1H, Ar-H3 - ortho to Br)
- 6.95 (d, J = 8.5 Hz, 1H, Ar-H6 - ortho to Cyclopropyl)
- 6.80 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H5 )
- 3.78 (s, 3H, -OCH ₃)
- 2.05 (m, 1H, Cyclopropyl-CH )
- 0.95 – 0.65 (m, 4H, Cyclopropyl-CH ₂)
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¹³C NMR (100 MHz, CDCl₃):
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Diagnostic peaks at ~158.0 (C-OMe), ~135.0 (C-Cyclopropyl), ~124.0 (C-Br), ~10-15 ppm (Cyclopropyl carbons).
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Applications in Drug Discovery
This compound is a "linchpin" intermediate.[2] The surviving bromine atom allows for a second cross-coupling event, enabling the construction of non-symmetric biaryl scaffolds common in SGLT2 inhibitors and other metabolic disease therapeutics.
Figure 2: Divergent synthesis capabilities of the scaffold.
Handling & Safety Information
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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Compound Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 24212081 (Related Isomer) and CAS 1353855-96-5. Link
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Synthetic Methodology (Selective Coupling): BenchChem Application Notes. "2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions." Link
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SGLT2 Inhibitor Chemistry: New Drug Approvals. "Bexagliflozin Synthesis and Intermediates." Link
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Suzuki Coupling Mechanism: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." Link
